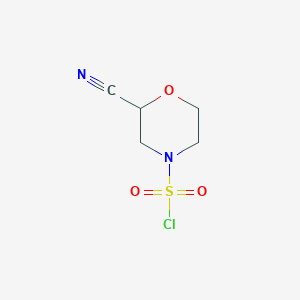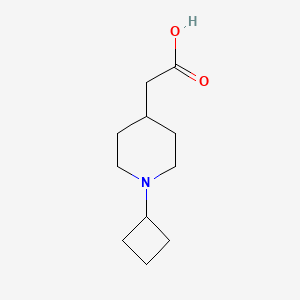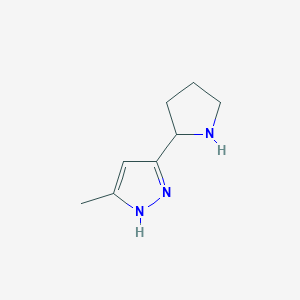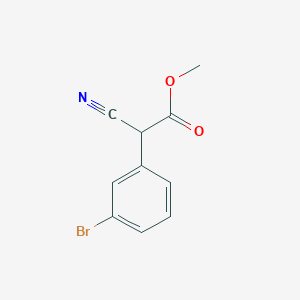
2-Cyanomorpholine-4-sulfonyl chloride
Overview
Description
2-Cyanomorpholine-4-sulfonyl chloride is a chemical compound with the CAS Number: 1509146-41-1 . It has a molecular weight of 210.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7ClN2O3S/c6-12(9,10)8-1-2-11-5(3-7)4-8/h5H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Industrial Applications : Sulfonyl chlorides like 2-Cyanomorpholine-4-sulfonyl chloride are used extensively in the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. They serve as intermediates in the synthesis of sulfonic acids and esters. A study by Lezina et al. (2011) discusses new methods of synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide, highlighting a convenient and high-yield approach without the need for extreme conditions (Lezina et al., 2011).
Vibrational Spectroscopic Studies : The vibrational spectroscopic properties of sulfonyl chloride derivatives have been investigated. For instance, Nagarajan and Krishnakumar (2018) studied 4-Cyano-2-methoxybenzenesulfonyl Chloride, examining its molecular structure, vibrational properties, and electronic aspects like HOMO-LUMO gap, providing insight into the chemical significance of such compounds (Nagarajan & Krishnakumar, 2018).
Solid-Phase Organic Synthesis : Sulfonyl chlorides are utilized in solid-phase synthesis processes, notably in the creation of compounds like oxazolidin-2-ones, which have significant antibacterial activity. A paper by Holte et al. (1998) details the use of polymer-supported sulfonyl chloride in synthesizing disubstituted 1,3-oxazolidin-2-ones, demonstrating the versatility of sulfonyl chlorides in synthesizing heterocyclic compounds (Holte et al., 1998).
Catalytic Processes : Sulfonyl chlorides are also important in catalytic processes. Saidi et al. (2011) discovered a selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides, offering unique regioselectivity in cyclometalation reactions (Saidi et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-cyanomorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c6-12(9,10)8-1-2-11-5(3-7)4-8/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWATQIEVMUVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)










![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)

